molecular formula C14H15ClO5 B5764529 ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate

ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B5764529
M. Wt: 298.72 g/mol
InChI Key: JPBCJOFFYXJTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate, also known as EDC, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of interesting pharmacological activities.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of the cannabinoid receptors, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high purity and stability. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate is its potential toxicity. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to be toxic to certain cell types at high concentrations, and care should be taken when handling and using this compound in experiments.

Future Directions

There are several future directions for research on ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate-based therapies for the treatment of inflammatory conditions and cancer. Another area of research is the elucidation of the mechanism of action of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate and the identification of its molecular targets. Additionally, the potential neuroprotective effects of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate in the treatment of neurodegenerative diseases warrant further investigation.

Synthesis Methods

The synthesis of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 6-chloro-4,5-dimethoxy-2-methylbenzofuran-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

Ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO5/c1-5-19-14(16)10-7(2)20-9-6-8(15)12(17-3)13(18-4)11(9)10/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBCJOFFYXJTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-carbethoxy-4,5-dimethoxy,6-chlorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.